molecular formula C9H13Cl B14544650 3-Chloro-1,5,5-trimethylcyclohexa-1,3-diene CAS No. 62000-43-5

3-Chloro-1,5,5-trimethylcyclohexa-1,3-diene

Cat. No.: B14544650
CAS No.: 62000-43-5
M. Wt: 156.65 g/mol
InChI Key: WYPGBFBJAYMKND-UHFFFAOYSA-N
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Description

3-Chloro-1,5,5-trimethylcyclohexa-1,3-diene is a chemical compound with a unique structure characterized by a cyclohexadiene ring substituted with a chlorine atom and three methyl groups. This compound is part of the broader class of cycloalkenes, which are cyclic hydrocarbons containing one or more double bonds.

Properties

CAS No.

62000-43-5

Molecular Formula

C9H13Cl

Molecular Weight

156.65 g/mol

IUPAC Name

3-chloro-1,5,5-trimethylcyclohexa-1,3-diene

InChI

InChI=1S/C9H13Cl/c1-7-4-8(10)6-9(2,3)5-7/h4,6H,5H2,1-3H3

InChI Key

WYPGBFBJAYMKND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(C1)(C)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,5,5-trimethylcyclohexa-1,3-diene typically involves the chlorination of 1,5,5-trimethylcyclohexa-1,3-diene. This reaction can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,5,5-trimethylcyclohexa-1,3-diene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Addition Reactions: The double bonds in the cyclohexadiene ring can participate in electrophilic addition reactions, such as halogenation and hydrohalogenation.

    Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Electrophilic Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., HCl) can be used under ambient or slightly elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed under acidic or basic conditions.

Major Products Formed

    Substitution: Products with different substituents replacing the chlorine atom.

    Addition: Dihalogenated or hydrohalogenated products.

    Oxidation: Oxygenated derivatives such as alcohols, ketones, or carboxylic acids.

Scientific Research Applications

3-Chloro-1,5,5-trimethylcyclohexa-1,3-diene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-1,5,5-trimethylcyclohexa-1,3-diene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in reactions with nucleophiles, leading to the formation of new chemical bonds. Its double bonds allow for participation in addition reactions, while the chlorine atom can be involved in substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    1,5,5-Trimethylcyclohexa-1,3-diene: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.

    3-Bromo-1,5,5-trimethylcyclohexa-1,3-diene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.

    1,3,5-Trimethylcyclohexa-1,3-diene: Lacks the halogen substituent, affecting its chemical behavior.

Uniqueness

3-Chloro-1,5,5-trimethylcyclohexa-1,3-diene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications and research studies.

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